![molecular formula C8H12N2O3 B11911509 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid is an organic compound characterized by the presence of a pyrazole ring substituted with an isopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of Acetic Acid Moiety: The final step involves the reaction of the substituted pyrazole with chloroacetic acid in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Propan-2-yl)-1H-pyrazol-3-yl]oxy}acetic acid: Similar structure but with a different position of the acetic acid moiety.
2-{[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxy}acetic acid: Another positional isomer with different chemical properties.
Uniqueness
2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-6(2)10-4-7(3-9-10)13-5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) |
InChI Key |
YRNTUBSFIVQVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


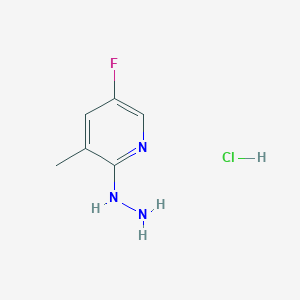
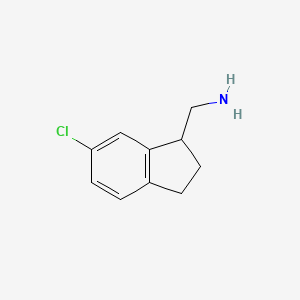






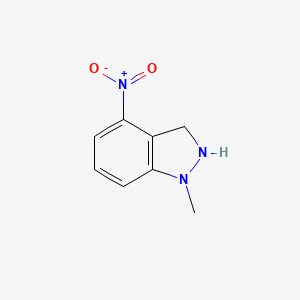
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
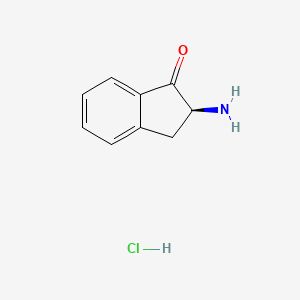
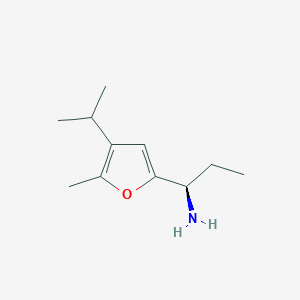

![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
